molecular formula C23H35FN6O4 B12294123 6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid

6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid

Cat. No.: B12294123
M. Wt: 478.6 g/mol
InChI Key: VJVZKOMQEQQESV-UHFFFAOYSA-N
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Description

6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid is a complex organic compound that features a combination of amino acids and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:

    Protection of Amino Groups: Protecting the amino groups of 2,6-diaminohexanoic acid and 6-aminohexanoic acid using suitable protecting groups such as Boc (tert-butoxycarbonyl).

    Coupling Reaction: Coupling the protected amino acids with 5-fluoro-1H-indole-3-carboxylic acid using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: Removing the protecting groups under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological activities. The compound may inhibit or activate specific enzymes, modulate signal transduction pathways, and alter gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic acid: A simpler analog with fewer functional groups.

    2,6-Diaminohexanoic acid: Another analog with similar amino acid structure.

    5-Fluoro-1H-indole-3-carboxylic acid: A related indole derivative with different substituents.

Uniqueness

6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid is unique due to its combination of amino acids and an indole derivative, which imparts a wide range of biological activities and potential applications. The presence of the fluoro group enhances its chemical reactivity and biological interactions.

Properties

Molecular Formula

C23H35FN6O4

Molecular Weight

478.6 g/mol

IUPAC Name

6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C23H35FN6O4/c24-15-7-8-18-16(12-15)14(13-28-18)11-20(30-21(31)17(27)5-1-3-9-25)22(32)29-19(23(33)34)6-2-4-10-26/h7-8,12-13,17,19-20,28H,1-6,9-11,25-27H2,(H,29,32)(H,30,31)(H,33,34)

InChI Key

VJVZKOMQEQQESV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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